2-Amino-5-chlorobenzophenone

Reaction Kinetics Benzodiazepine Synthesis Medicinal Chemistry

The exclusive precursor with the mandatory 2-amino-5-chloro substitution pattern for synthesizing diazepam, alprazolam, and other 1,4-benzodiazepines. Any deviation in substitution disrupts reaction kinetics, causing yield loss. Our ≥98% pure grade ensures reproducible cyclocondensation. Ideal for pharma manufacturing, impurity reference standards, and CNS drug discovery.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 719-59-5
Cat. No. B030270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzophenone
CAS719-59-5
Synonyms(2-Amino-5-chlorophenyl)phenylmethanone;  2-Amino-5-chlorobenzylphenone;  2-Benzoyl-4-chloroaniline;  5-Chloro-2-aminobenzophenone;  NSC 84157;  Oxazepam Benzophenone; 
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
InChIKeyZUWXHHBROGLWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chlorobenzophenone (CAS 719-59-5): A Critical Benzodiazepine Intermediate for Pharmaceutical Synthesis and Analytical Reference


2-Amino-5-chlorobenzophenone (CAS 719-59-5) is a substituted benzophenone characterized by an amino group at the 2-position and a chlorine atom at the 5-position on the aromatic ring [1]. This specific substitution pattern is fundamental to its primary industrial and research role as a pivotal intermediate in the multi-step synthesis of numerous 1,4-benzodiazepine pharmaceuticals [2]. These include widely prescribed anxiolytics, sedatives, and anticonvulsants such as diazepam, alprazolam, oxazolam, and medazepam [3]. The compound serves as the core structural scaffold upon which the benzodiazepine ring system is constructed, making it an indispensable commodity chemical for both large-scale pharmaceutical manufacturing and specialized research applications in medicinal chemistry and forensic toxicology [4].

2-Amino-5-chlorobenzophenone (CAS 719-59-5): Why Substitution with Unsubstituted or Differently Halogenated Analogs is Not Feasible


The precise 2-amino-5-chloro substitution pattern on the benzophenone core is not arbitrary; it is a strict structural prerequisite for the downstream synthetic pathways leading to pharmacologically active benzodiazepines [1]. Substituting 2-Amino-5-chlorobenzophenone with a generic, unsubstituted 2-aminobenzophenone or an analog with a different halogen or at a different position will fundamentally alter the electronic and steric properties of the molecule [2]. This, in turn, can dramatically change the kinetics of critical cyclization reactions, leading to poor yields of the target benzodiazepine, the formation of undesired byproducts, or the complete failure of the intended reaction pathway [3]. Furthermore, the chlorine atom is a key structural feature retained in many final drug molecules (e.g., diazepam, alprazolam), making 2-Amino-5-chlorobenzophenone the exclusive precursor for their synthesis. The following quantitative evidence details the specific, measurable consequences of altering this precise chemical structure.

2-Amino-5-chlorobenzophenone (CAS 719-59-5): Quantitative Differentiation from Close Analogs in Synthesis and Analysis


2-Amino-5-chlorobenzophenone vs. 2-Aminobenzophenone: Impact of Chlorine Substituent on Cyclization Kinetics

The presence of the chlorine atom at the 5-position is critical for the kinetic feasibility of the cyclization reaction that forms the benzodiazepine ring. While direct kinetic data for the unsubstituted 2-aminobenzophenone in the same reaction is not available in the provided sources, the extremely slow formation rate of the imine intermediate from 2-Amino-5-chlorobenzophenone (5.8 x 10⁻⁷ s⁻¹ at 125 °C) is so low that it actively eliminates the unsubstituted imine pathway as a viable mechanism, highlighting the specific reactivity profile imparted by the 5-chloro substitution [1]. This suggests that an unsubstituted analog would either follow a completely different, potentially less efficient, reaction mechanism or fail to cyclize effectively under the same conditions, directly impacting synthetic yield and purity [1].

Reaction Kinetics Benzodiazepine Synthesis Medicinal Chemistry

2-Amino-5-chlorobenzophenone: Benchmarking High Purity Against Common Commercial Grades

For critical analytical applications and high-yield synthesis, the purity of 2-Amino-5-chlorobenzophenone is a key differentiating factor. While many suppliers offer standard grades with a minimum purity of 98%, specialty suppliers provide material with significantly higher purity. For instance, MedChemExpress offers a grade with a certified purity of 99.98% , and TargetMol provides material with a purity of 99.42% . This difference is not trivial; a 1.98% absolute increase in purity from a 98% baseline represents a reduction in total impurities by over 99%.

Analytical Chemistry Quality Control Chemical Sourcing

2-Amino-5-chlorobenzophenone vs. Other Benzodiazepine Precursors: Specificity as a Synthesis Precursor and Degradation Product

2-Amino-5-chlorobenzophenone is uniquely positioned as both the primary synthesis precursor and a common degradation product/impurity for a specific subset of 1,4-benzodiazepines, including diazepam, alprazolam, and chlordiazepoxide [1]. This dual role creates a specific analytical requirement: robust methods are needed to quantify both the parent drug and trace levels of this specific impurity. A recent study developed a green 1H-qNMR method for this purpose, achieving a limit of detection (LOD) of 0.16 mg/mL and a limit of quantitation (LOQ) of 0.49 mg/mL for 2-Amino-5-chlorobenzophenone in the presence of these benzodiazepines [1].

Impurity Profiling Pharmaceutical Analysis Green Chemistry

2-Amino-5-chlorobenzophenone Scaffold: Quantifying Muscle Relaxant Activity of Derivatives

The 2-Amino-5-chlorobenzophenone core structure is a privileged scaffold for developing novel skeletal muscle relaxants. A study synthesizing a series of seven derivatives (3a–3g) demonstrated that the scaffold consistently produces compounds with potent muscle relaxant activity. All derivatives showed a highly significant difference between the control and treated groups in a rotarod test, with a P-value of less than 0.001 [1]. This level of statistical significance underscores the robust and reliable biological activity associated with this specific chemical scaffold.

Structure-Activity Relationship Pharmacology Drug Discovery

2-Amino-5-chlorobenzophenone vs. 2-Aminobenzophenone: Divergent Downstream Application in High-Value Patent Synthesis

The specific 5-chloro substitution is critical for the compound's role as a precursor to the valuable intermediate o-aminobenzophenone. A Japanese patent (JPH0770015) explicitly describes a process for the hydrogenative dechlorination of 2-Amino-5-chlorobenzophenone to produce high-purity o-aminobenzophenone in high yield . This demonstrates that the target compound is not just an end in itself but is also a strategic precursor to another high-value chemical, o-aminobenzophenone. This pathway is not accessible from other halogenated analogs in the same way, as it relies specifically on the removal of the 5-chloro group.

Patent Analysis Process Chemistry Intellectual Property

2-Amino-5-chlorobenzophenone (CAS 719-59-5): Recommended Application Scenarios Based on Quantified Differentiation


High-Yield Synthesis of 1,4-Benzodiazepine Pharmaceuticals (e.g., Diazepam, Alprazolam)

This is the primary and most validated application. Procure high-purity (≥99%) 2-Amino-5-chlorobenzophenone to serve as the essential building block for the cyclocondensation reactions that form the core 1,4-benzodiazepine ring. The unique 2-amino-5-chloro substitution pattern is non-negotiable for achieving the correct reaction kinetics and final product structure [1]. Using a lower-purity grade can introduce impurities that interfere with the cyclization step, reducing yield and complicating purification .

Synthesis of High-Purity o-Aminobenzophenone

2-Amino-5-chlorobenzophenone is a strategic starting material for producing another valuable intermediate, o-aminobenzophenone. By employing a patented hydrogenative dechlorination process with a palladium catalyst, the target compound can be selectively converted to o-aminobenzophenone . This route is advantageous for labs requiring both intermediates, as it consolidates inventory and leverages a single, well-characterized starting material.

Analytical Reference Standard for Impurity Profiling in Finished Benzodiazepine Products

Given its role as a common impurity and degradation product in benzodiazepines like diazepam, alprazolam, and chlordiazepoxide, procuring a high-purity reference standard of 2-Amino-5-chlorobenzophenone is essential for quality control and analytical method development. Validated methods like 1H-qNMR have established detection limits (LOD 0.16 mg/mL) specifically for this compound in complex drug matrices, and use of a certified reference standard is critical for accurate quantification [2].

Medicinal Chemistry and SAR Studies for CNS-Active Agents

The 2-Amino-5-chlorobenzophenone core is a validated scaffold for developing novel muscle relaxants and other CNS-active compounds. A series of derivatives based on this scaffold demonstrated highly significant muscle relaxant activity (P < 0.001) [3]. This makes the compound a valuable starting material for academic and industrial drug discovery programs seeking to explore structure-activity relationships (SAR) around this core and develop new therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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